N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of amides It features an azepane ring, a chlorophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction between 4-chlorophenol and chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 4-chlorophenoxyacetic acid.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with azepane (hexamethyleneimine) in the presence of a coupling agent (e.g., EDCI or DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-1-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(morpholin-1-yl)-2-(4-chlorophenoxy)acetamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the azepane ring, which can impart different physicochemical properties and biological activities compared to its analogs with different ring structures.
Properties
CAS No. |
54763-25-6 |
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Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c15-12-5-7-13(8-6-12)19-11-14(18)16-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18) |
InChI Key |
ZJYLWWLLJIIKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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